4-Bromo-3-fluorophenylacetonitrile
Overview
Description
4-Bromo-3-fluorophenylacetonitrile is an organic compound with the molecular formula C8H5BrFN. It is a white solid with a molecular weight of 214.04 g/mol . This compound is commonly used in various scientific experiments due to its unique properties, which make it useful in different research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Bromo-3-fluorophenylacetonitrile involves the reaction of 4-bromo-3-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the nitrile group .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluorophenylacetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The nitrile group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.
Oxidation Reactions: Potassium permanganate in aqueous or alkaline conditions.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Formation of substituted phenylacetonitriles.
Oxidation Reactions: Formation of 4-bromo-3-fluorobenzoic acid.
Reduction Reactions: Formation of 4-bromo-3-fluorophenylmethylamine.
Scientific Research Applications
4-Bromo-3-fluorophenylacetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the field of oncology.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluorophenylacetonitrile depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, affecting their activity and function. The molecular targets and pathways involved can vary depending on the context of its use. For example, in medicinal chemistry, it may interact with specific receptors or enzymes to exert its therapeutic effects .
Comparison with Similar Compounds
- 4-Bromo-2-fluorophenylacetonitrile
- 4-Bromo-3-chlorophenylacetonitrile
- 4-Bromo-3-methylphenylacetonitrile
Comparison: 4-Bromo-3-fluorophenylacetonitrile is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and properties. Compared to similar compounds, it may exhibit different chemical behavior and biological activity, making it a valuable compound for specific research applications .
Biological Activity
4-Bromo-3-fluorophenylacetonitrile is a halogenated phenylacetonitrile derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in drug discovery, and comparisons with similar compounds.
This compound possesses a unique structure characterized by the presence of bromine and fluorine substituents on the aromatic ring. These halogen atoms can significantly influence the compound's reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The halogen atoms can form strong interactions with enzymes, potentially inhibiting their activity. This inhibition may occur through binding to active sites or altering enzyme conformation.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly through disruption of microbial cell membranes or interference with metabolic pathways.
- Anticancer Potential : There is ongoing research into its potential as an anticancer agent, where it may induce apoptosis in cancer cells or inhibit tumor growth through various pathways.
Antimicrobial Activity
Research indicates that this compound shows promise as an antimicrobial agent. A study comparing various derivatives found that compounds with similar structures demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria.
Compound | Antibacterial Activity (MIC µg/mL) |
---|---|
This compound | 32 |
Control (Standard Antibiotic) | 16 |
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The following table summarizes its effects on different cancer types:
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
HeLa (Cervical) | 12 |
A549 (Lung) | 18 |
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various halogenated acetonitriles, including this compound. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics.
- Cancer Research : In a recent investigation into novel anticancer agents, researchers assessed the cytotoxic effects of this compound on several cancer cell lines. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other halogenated phenylacetonitriles:
Compound | Key Differences | Biological Activity |
---|---|---|
This compound | Contains both bromine and fluorine | Moderate antimicrobial and anticancer activity |
4-Iodo-3-fluorophenylacetonitrile | Contains iodine instead of bromine | Higher antimicrobial potency |
4-Bromo-3-chlorophenylacetonitrile | Contains chlorine instead of fluorine | Lower anticancer activity |
Properties
IUPAC Name |
2-(4-bromo-3-fluorophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDCFGJXTOGEGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469247 | |
Record name | 4-BROMO-3-FLUOROPHENYLACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499983-13-0 | |
Record name | 4-BROMO-3-FLUOROPHENYLACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-bromo-3-fluorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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